![molecular formula C6H10N2S B1385901 N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine CAS No. 920479-07-8](/img/structure/B1385901.png)
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Overview
Description
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a secondary amine featuring a 1,3-thiazole ring substituted with a methyl group at position 4 and a methylaminomethyl group at position 4. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of thiazole-containing bioactive molecules. Its structure combines the electron-rich thiazole core with a flexible methylamine side chain, enabling diverse interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with methylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Synthetic Routes
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Halogenating agents | Electrophilic substitution |
Chemistry
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine serves as a crucial building block for synthesizing complex molecules. Its unique thiazole structure facilitates various chemical reactions, including oxidation, reduction, and substitution reactions. These properties enable the development of novel compounds with potential applications in different sectors.
Biology
This compound has been investigated for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit significant biological activity against various pathogens. Research indicates that this compound can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. This inhibition can enhance cognitive functions and has implications in treating neurodegenerative diseases.
Medicine
In medicinal chemistry, this compound is being explored for drug development targeting neurodegenerative diseases and certain cancers. Its ability to modulate cellular signaling pathways makes it a candidate for therapeutic agents that could improve treatment outcomes.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives, including this compound, exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound's mechanism involved disrupting cell wall synthesis and inhibiting key metabolic pathways.
Case Study 2: Neuroprotective Effects
Research conducted at a leading pharmacology institute explored the neuroprotective effects of this compound in models of Alzheimer's disease. The findings indicated that this compound not only inhibited AChE but also reduced oxidative stress markers in neuronal cells.
Industrial Applications
Beyond its scientific research applications, this compound is utilized in the production of dyes and biocides. Its versatility extends to being used as a chemical reaction accelerator in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Pharmacological and Physicochemical Properties
- In contrast, phenyl-substituted analogs (e.g., 2-phenyl derivatives) introduce steric hindrance and π-π stacking capabilities .
- Solubility and Bioavailability : The target compound’s lower molecular weight (~153 g/mol) compared to imidazothiazole derivatives (e.g., 342 g/mol in ) suggests better aqueous solubility and oral bioavailability.
- Biological Activity : Thiazole derivatives with methylamine side chains (e.g., the target compound) are associated with CNS activity due to their ability to cross the blood-brain barrier. In contrast, thiadiazole analogs (e.g., ) exhibit antioxidant effects, likely due to radical scavenging via sulfur and nitrogen atoms.
Crystallographic and Conformational Insights
- Crystal structures of related compounds (e.g., 2-phenyl-thiazole derivatives) reveal that substituents at position 5 induce significant deviations from planarity (~0.8 Å for methyl groups), impacting packing and stability .
- The absence of bulky groups (e.g., phenyl) in the target compound likely results in more flexible conformations, advantageous for binding to dynamic protein sites.
Biological Activity
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is a thiazole derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.
This compound is characterized by its unique thiazole structure, which allows it to interact with various enzymes and proteins. Notably, thiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .
Table 1: Interaction with Enzymes
Enzyme | Effect | Mechanism |
---|---|---|
Acetylcholinesterase | Inhibition | Competitive binding to active site |
Various kinases | Modulation of signaling pathways | Altered phosphorylation states |
2. Cellular Effects
The compound influences several cellular processes, including cell signaling pathways and gene expression. Research indicates that it can modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, studies have shown that this compound can induce apoptosis in cancer cells by interfering with the cell cycle.
Case Study: Anticancer Activity
In a study involving MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, various thiazole derivatives were tested for their cytotoxic effects. The compound demonstrated significant antiproliferative activity with an IC50 value of 2.57 µM against MCF-7 cells, indicating its potential as an anticancer agent .
3. Molecular Mechanism
The molecular mechanism underlying the biological activity of this compound involves binding interactions with biomolecules that lead to enzyme inhibition or activation. For instance, its ability to inhibit AChE suggests a competitive inhibition model where the compound occupies the enzyme's active site.
Moreover, it has been observed to induce cell cycle arrest at the pre-G1 phase in MCF-7 cells, leading to increased early and late apoptosis rates . This mechanism highlights its potential utility in cancer therapy.
Table 2: Cytotoxic Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 2.57 | Apoptosis induction |
HepG2 | 7.26 | Cell cycle arrest |
4. Applications in Scientific Research
This compound has several applications across different fields:
Chemistry: It serves as a building block for synthesizing more complex molecules due to its reactive thiazole structure.
Biology: Investigated for antimicrobial and antifungal properties, it shows promise as a therapeutic agent against various pathogens.
Medicine: The compound is being explored for drug development aimed at treating neurodegenerative diseases and certain types of cancer.
Industry: Utilized in producing dyes and biocides, showcasing its versatility beyond medicinal applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine?
- Methodological Answer : The compound is typically synthesized via multi-step routes. For example:
Thiazole Core Formation : React 4-methylthiazole derivatives with methylamine via nucleophilic substitution. Chloroacetyl chloride can introduce chloroacetamide intermediates (e.g., as in related thiazole syntheses) .
Methylation : Use reductive amination or alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon frameworks.
- X-ray Crystallography : Determine molecular conformation, such as thiazole ring dihedral angles (e.g., 51.88° between substituents in analogs) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
- IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can electronic effects of the thiazole ring influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Substituent Analysis : Use Hammett σ constants to predict electron-withdrawing/donating effects. The 4-methyl group on the thiazole increases electron density, favoring electrophilic substitutions.
- Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids, optimizing Pd catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) in THF/water .
- DFT Calculations : Model charge distribution using Gaussian09 to correlate with reaction yields .
Q. How to resolve contradictions in reported biological activity (e.g., CRF1 receptor affinity vs. lack of in vivo efficacy)?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., AtT-20 for CRF1) and ligand concentrations (e.g., 1–100 nM) .
- Metabolic Stability Testing : Perform hepatic microsomal assays to rule out rapid clearance (e.g., t₁/₂ < 30 min indicates poor bioavailability) .
- Structural Analog Comparison : Synthesize derivatives with modified methyl groups and compare IC₅₀ values to establish SAR .
Q. What experimental designs improve metabolic stability predictions in preclinical models?
- Methodological Answer :
- In Vitro Models : Use human liver microsomes (HLM) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS over 60 min. Calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) .
- In Vivo Validation : Administer compound to rats (IV/PO), collect plasma at 0–24 hr, and measure AUC ratios.
- Metabolite ID : Use high-resolution MS/MS to detect oxidative metabolites (e.g., hydroxylation at the methyl group) .
Q. How to computationally model interactions with biological targets like CRF1 receptors?
- Methodological Answer :
- Molecular Docking : Use CRF1 crystal structures (PDB: 4K5Y) in AutoDock Vina. Focus on key residues (e.g., Glu238 for hydrogen bonding with the amine group) .
- QSAR Studies : Build models using descriptors like logP, polar surface area, and electrostatic potential maps. Validate with experimental IC₅₀ data from analogs .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. Data Contradiction Analysis
Q. Why might crystallographic data conflict with NMR-derived conformational models?
- Methodological Answer :
- Sample State Differences : X-ray captures solid-state conformations (e.g., chair conformations in piperidinone rings), while NMR reflects solution dynamics .
- Temperature Effects : Perform variable-temperature NMR to detect rotameric equilibria (e.g., -40°C to 80°C in DMSO-d₆).
- DFT Optimization : Compare computed gas-phase vs. solvent-phase structures using COSMO solvation models .
Q. Notes
- Avoid commercial sources (e.g., Enamine product codes) unless methodology requires explicit reagent sourcing.
- For structural analogs, cross-reference PubChem CID 54592485 (thiazole derivatives) .
- Advanced questions emphasize hypothesis-driven experimental design, leveraging crystallographic, computational, and pharmacological data .
Properties
IUPAC Name |
N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCGXFXUGSQGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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